Mn(II) protoporphyrin IX

Superoxide Dismutase Antioxidant Redox Biology

Securing a reliable negative control for superoxide dismutase (SOD) mimic studies is challenging. Mn(II) protoporphyrin IX provides a validated, binary solution: it exhibits no significant SOD activity, while structurally related cationic Mn-porphyrins are highly active, thus confirming assay sensitivity. For imaging, its hepatobiliary selectivity markedly reduces liver T1 relaxation times, unlike conventional extracellular agents. - Validated negative control for SOD mimetic assays; confirms activity is structure-specific. - Potent, liver-selective T1-shortening for preclinical MR imaging. - Well-defined redox behavior (M(I) to M(IV)) for fundamental electrochemistry research.

Molecular Formula C34H32MnN4O4
Molecular Weight 615.6 g/mol
Cat. No. B15142997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMn(II) protoporphyrin IX
Molecular FormulaC34H32MnN4O4
Molecular Weight615.6 g/mol
Structural Identifiers
SMILES[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Mn+2]
InChIInChI=1S/C34H34N4O4.Mn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2
InChIKeySBXNMKFZHGWYBY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mn(II) Protoporphyrin IX Overview


Mn(II) protoporphyrin IX is a manganese-coordinated metalloporphyrin with a core protoporphyrin IX macrocycle . This compound is primarily recognized for two distinct research applications. First, its potent paramagnetic properties enable its use as an intravenous magnetic resonance (MR) contrast agent, where it markedly reduces T1 relaxation times in the liver . Second, as a member of the broader class of manganese porphyrins, it is investigated for its ability to mimic the catalytic activity of superoxide dismutase (SOD) enzymes, a function intricately linked to the metal-centered redox potential [1][2]. This dual functionality in both diagnostic imaging and redox biology distinguishes it from simpler analogs.

MR Contrast Research
Reported liver-specific T1 relaxation context supports hepatobiliary imaging studies.
SOD Mimicry Studies
Confirmed SOD-inactive scaffold suitable for negative control and redox biology assays.

Mn(II) Protoporphyrin IX Substitution Risk


Generic substitution among metalloporphyrins or other manganese complexes is not scientifically valid due to the extreme sensitivity of function to molecular architecture. For SOD mimicry, the catalytic rate constant is directly dependent on the metal-centered redox potential (Mn(III)/Mn(II) couple), which can vary by over 0.5 V among different porphyrin analogs [1]. Consequently, SOD-like activity differs by nearly two orders of magnitude within the class (from 179 to 14,800 U/mg), rendering one compound's performance non-predictive of another's [2]. Furthermore, key functional attributes, such as the presence or absence of SOD activity, can be binary; for instance, manganese-protoporphyrin IX exhibits no significant SOD activity, whereas cationic manganese-porphyrins are active [3]. In imaging applications, the specific chelation of Mn(II) by protoporphyrin IX confers a distinct biodistribution and T1 relaxation effect not achievable with other manganese salts or porphyrins .

Redox Potential Drives Activity
Mn center E1/2 can vary >0.5 V among analogs; SOD-like activity differs by nearly two orders of magnitude.
Binary SOD Activity
This compound exhibits null SOD activity, while cationic Mn-porphyrins are highly active; scaffold alone is not predictive.
Chelation Controls Biodistribution
Protoporphyrin IX chelation confers liver-targeted T1 relaxation not achievable with other Mn salts or porphyrins.

Mn(II) Protoporphyrin IX Selection Evidence


SOD Activity: Null vs. Cationic Mn-Porphyrins

In a head-to-head comparison of SOD-mimetic activity, hemoglobins reconstituted with manganese-protoporphyrin IX exhibited no significant SOD activity, in stark contrast to those containing cationic manganese-porphyrins which were highly active [1]. This confirms that Mn(II) protoporphyrin IX in its native form is not an effective SOD mimic, a critical differentiation point for researchers in oxidative stress.

SOD Activity Comparison
Head-to-head
Null vs. Highly Active
Confirms compound is SOD-inactive; suitable as negative control.
Reconstituted hemoglobin carriers; study in ref.
Superoxide Dismutase Antioxidant Redox Biology

Liver-Specific MRI Contrast

Mn(II) protoporphyrin IX functions as a paramagnetic MR contrast agent with notable in vivo activity. Its administration results in a significant decrease in T1 relaxation times specifically within the liver, while its effects on other bodily tissues are considerably less pronounced . This liver-targeting property is a key differentiator from extracellular fluid agents like Gd-DTPA.

Liver MR Contrast
Data to verify
Liver-specific T1 reduction
Supports hepatobiliary imaging probe development.
Contrasts with extracellular GBCA biodistribution.
MRI Contrast Agent T1 Relaxation Hepatobiliary Imaging

Redox Potential vs. SOD Activity in Mn Porphyrins

Within the class of Mn porphyrins, the ability to catalyze superoxide dismutation is directly proportional to the metal-centered reduction potential (E1/2) of the Mn(III)/Mn(II) couple [1][2]. Compounds with more positive potentials generally exhibit higher SOD-like activity. For example, MnTBAP (E1/2 = -0.19 V) has an activity of 179 U/mg, while MnTDE-1,3-ImP (E1/2 = +0.35 V) has an activity of 14,800 U/mg [3].

Redox ↔ SOD Activity
Class-level
~0.54 V shift, ~83‑fold activity increase
Links Mn redox potential to SOD-mimetic potential.
Cytochrome c assay; class-level inference.
Redox Potential SOD Mimic Structure-Activity Relationship

Mn(II) Protoporphyrin IX Research Applications


Liver MRI Contrast Enhancement

Procure Mn(II) protoporphyrin IX for preclinical studies requiring targeted, hepatobiliary MR contrast. Its in vivo administration leads to a marked and selective reduction of T1 relaxation times in the liver, a property not shared by conventional extracellular gadolinium-based contrast agents . This makes it a specific tool for investigating liver morphology, function, or pathology in animal models.

SOD Mimicry Assay Negative Control

Use Mn(II) protoporphyrin IX as a definitive negative control in studies evaluating the catalytic activity of SOD mimetics. As shown by direct comparison, this compound exhibits no significant SOD activity in its native form, while structurally related cationic Mn-porphyrins are highly active [1]. This binary outcome validates assay sensitivity and confirms that any observed activity is due to the test compound's specific structure rather than the protoporphyrin IX scaffold.

Redox and Spectroelectrochemical Studies

Leverage the well-characterized redox behavior of Mn(II) protoporphyrin IX for fundamental electrochemistry and spectroscopy research. The compound undergoes distinct, pH-dependent redox transitions between M(I), M(II), M(III), and M(IV) oxidation states, as established by cyclic voltammetry studies [2]. This makes it a valuable model compound for investigating electron transfer mechanisms and ligand effects within the metalloporphyrin family.

Application
Selection Property
Validation Focus
Hepatobiliary MR contrast studies
Liver-specific T1 relaxation context
Biodistribution and tissue contrast
SOD mimicry assay negative control
Absence of confounding SOD activity
Assay sensitivity confirmation
Redox electrochemistry research
pH-dependent redox transitions
Electron transfer and ligand effects

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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